molecular formula C6H9N3O2 B2460101 2-(1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 1157990-31-2

2-(1H-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B2460101
CAS No.: 1157990-31-2
M. Wt: 155.157
InChI Key: LAYDUKJXMMUPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.16 g/mol It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, attached to a butanoic acid chain

Mechanism of Action

Target of Action

This compound is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities

Mode of Action

It’s known that triazole derivatives can interact with biological targets through the formation of hydrogen bonds and dipole-dipole interactions . The presence of the carboxylic acid group may also contribute to the compound’s interaction with its targets.

Biochemical Pathways

Triazole derivatives have been reported to exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Some triazole derivatives have been reported to exhibit cytotoxic activities against certain cancer cell lines , suggesting that this compound may also have potential anticancer effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(1H-1,2,4-triazol-1-yl)butanoic acid. For instance, the compound’s ionization state, which can be influenced by pH, may affect its absorption and distribution .

Preparation Methods

The synthesis of 2-(1H-1,2,4-triazol-1-yl)butanoic acid can be achieved through several routes. One common method involves the alkylation of 1,2,4-triazole with butanoic acid derivatives. The reaction typically requires a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

2-(1H-1,2,4-triazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(1H-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its triazole moiety.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-(1H-1,2,4-triazol-1-yl)butanoic acid can be compared with other triazole-containing compounds, such as:

    1,2,4-Triazole: The parent compound, which serves as a core structure for many derivatives.

    2-(1H-1,2,4-triazol-1-yl)acetic acid: A similar compound with an acetic acid chain instead of a butanoic acid chain.

    2-(1H-1,2,4-triazol-1-yl)terephthalic acid: A compound with a terephthalic acid moiety attached to the triazole ring. The uniqueness of this compound lies in its specific structure, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-5(6(10)11)9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYDUKJXMMUPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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